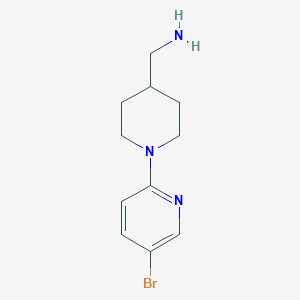

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine

Description

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine is a heterocyclic organic compound featuring a piperidine core substituted at the 4-position with a methanamine group and at the 1-position with a 5-bromopyridin-2-yl moiety. Its molecular formula is C₁₂H₁₈BrN₃, with a molecular weight of 284.21 g/mol (CAS 1408397-61-4) . The bromopyridine group enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors via halogen bonding . The compound has been utilized in synthesizing anti-mycobacterial agents and as a precursor in kinase inhibitor development .

Properties

Molecular Formula |

C11H16BrN3 |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

[1-(5-bromopyridin-2-yl)piperidin-4-yl]methanamine |

InChI |

InChI=1S/C11H16BrN3/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15/h1-2,8-9H,3-7,13H2 |

InChI Key |

QMPLODKMKQKDHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Biological Activity

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine and a piperidine moiety. This combination suggests potential biological activity, particularly in the fields of pharmacology and drug development. The compound's molecular formula is C₁₁H₁₄BrN₂, with a molecular weight of approximately 298.228 g/mol.

Biological Activity Overview

Research indicates that compounds containing brominated pyridine structures often exhibit significant biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The presence of the piperidine ring and amine groups enhances the potential for interactions with various biological targets.

Preliminary studies suggest that (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine may interact with several biological targets, potentially affecting pathways involved in cell proliferation, apoptosis, and neurotransmission. The bromine atom at the 5-position of the pyridine ring is particularly noteworthy for enhancing reactivity and selectivity towards specific receptors or enzymes.

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship (SAR) analysis has been conducted to evaluate how modifications to the compound influence its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Bromination at the 5-position | Increases reactivity and potential target affinity |

| Variation in piperidine substituents | Alters binding affinity and selectivity |

| Changes in alkyl chain length | Affects solubility and bioavailability |

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine exhibits potent activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of ATP synthase, a critical enzyme for bacterial energy metabolism.

- Anticancer Properties : A series of experiments showed that derivatives of this compound could inhibit growth in several cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.2 to 1.5 µg/mL against MCF-7 breast cancer cells, indicating significant cytotoxicity.

- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems has been explored, particularly its interaction with serotonin receptors. Preliminary data suggest it may act as a biased agonist at the 5-HT1A receptor, potentially offering therapeutic benefits in mood disorders.

Toxicity and Safety Profile

The safety profile of (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine has been assessed through various toxicity studies. Notably:

- Acute toxicity tests in animal models indicated no severe adverse effects at doses up to 2000 mg/kg.

- The compound was classified as harmful if swallowed or upon skin contact, necessitating careful handling in laboratory settings.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects on Bioactivity : The 5-bromopyridin-2-yl group in the target compound enhances electrophilicity, facilitating interactions with bacterial targets (e.g., in anti-mycobacterial agents) . In contrast, benzyl-substituted analogues (e.g., 9c, 9e) exhibit modified lipophilicity, influencing blood-brain barrier penetration for CNS applications .

- Synthetic Utility : The methoxyethyl-piperidine variant (e.g., in ) is a key intermediate for GSK-3β inhibitors, achieving yields of 39–56% in coupling reactions . The target compound’s bromine atom allows further functionalization via cross-coupling (e.g., Suzuki reactions) .

Bromopyridine Derivatives

Table 2: Bromopyridine-Containing Analogues

Key Observations:

- Role of Bromine : Bromine in the target compound and simpler analogues (e.g., (5-Bromopyridin-2-yl)methanamine) enhances binding to hydrophobic enzyme pockets, as seen in anti-mycobacterial activity .

- Hybrid Structures: Compound 21 () demonstrates that coupling bromopyridines to imidazopyridine scaffolds improves kinase inhibition potency, achieving nanomolar IC₅₀ values .

Q & A

Q. What are the optimal reaction conditions for synthesizing (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine?

- Methodological Answer : Microwave-assisted coupling under inert atmospheres (e.g., argon) is effective. For example, bis(triphenylphosphine)palladium(II) dichloride catalyzes cross-coupling reactions at 140°C with furan-2-ylboronic acid derivatives. Purification via silica gel chromatography (gradient elution: 5:95 to 50:50 ethyl acetate/hexane) yields the compound with high purity (~89% yield) .

Q. How can the purity and structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and amine functionality. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry. For hygroscopic derivatives (e.g., dihydrochloride salts), Karl Fischer titration monitors moisture content .

Q. What solvents and conditions are critical for stabilizing the compound during storage?

- Methodological Answer : Store as a hydrochloride salt under inert atmospheres (e.g., nitrogen) at –20°C. Use anhydrous solvents (e.g., ethanol or dichloromethane) to prevent hydrolysis. Stability studies under accelerated conditions (40°C/75% relative humidity) can assess degradation pathways .

Advanced Research Questions

Q. How can researchers address low yields in the final amination step of this compound?

- Methodological Answer : Low yields (e.g., 11% in dihydrochloride formation) may result from incomplete deprotection of tert-butoxycarbonyl (Boc) groups. Optimize trifluoroacetic acid (TFA) exposure time (3–5 hours) and monitor reaction progress via thin-layer chromatography (TLC). Alternative deprotection reagents (e.g., HCl/dioxane) may improve efficiency .

Q. What strategies resolve contradictory pharmacological data between this compound and its analogs?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies. For example, replace the 5-bromopyridinyl group with fluoropyrimidine or cyclopropyl analogs to assess receptor affinity variations. Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins, while surface plasmon resonance (SPR) validates binding kinetics .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct kinetic stability assays in simulated biological fluids (e.g., pH 7.4 phosphate buffer at 37°C). Use high-performance liquid chromatography (HPLC) to quantify degradation products. For in vivo relevance, apply radiolabeled analogs (e.g., ¹⁴C-labeled methanamine) to track metabolic pathways .

Q. What methodologies identify reactive intermediates during its catalytic coupling reactions?

- Methodological Answer : Use in situ infrared (IR) spectroscopy to detect intermediates like palladium-boryl complexes. Quench reactions at timed intervals and analyze via liquid chromatography–mass spectrometry (LC-MS). Isotopic labeling (e.g., deuterated solvents) can trace proton transfer steps .

Key Considerations for Experimental Design

- Controlled Variables : Maintain strict temperature (±2°C) and pH (±0.1) during synthesis to minimize side reactions .

- Negative Controls : Include reaction mixtures without catalysts or boronic acid partners to identify non-specific binding .

- Data Reproducibility : Replicate syntheses across ≥3 independent batches and report mean ± standard deviation (SD) for yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.